molecular formula C22H19FN2O3S B2376972 (Z)-ethyl 2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetate CAS No. 786676-65-1

(Z)-ethyl 2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetate

Cat. No.: B2376972
CAS No.: 786676-65-1
M. Wt: 410.46
InChI Key: ZVZAUKPEFJHYFJ-UZYVYHOESA-N
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Description

(Z)-ethyl 2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetate is a sophisticated chemical tool designed for oncology research, specifically targeting angiogenic pathways. This compound is a structural analog of a characterized class of thiazolidinone-based molecules known to act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase [ https://www.sciencedirect.com/science/article/abs/pii/S0968089614004885 ]. The inhibition of VEGFR-2 is a validated therapeutic strategy, as this receptor is a primary mediator of tumor angiogenesis—the process by which tumors develop new blood vessels to support their growth and metastasis. By selectively targeting and inhibiting VEGFR-2, this compound provides researchers with a means to disrupt angiogenic signaling, potentially leading to the suppression of tumor growth and proliferation. Its core research value lies in its application for studying signal transduction mechanisms in endothelial cells, evaluating anti-angiogenic efficacy in vitro and in vivo models, and serving as a lead compound for the structure-activity relationship (SAR) optimization of novel cancer therapeutics. The incorporation of the p-tolyl moiety is a key feature for investigating the steric and electronic tolerances within the kinase active site, making it an essential reagent for medicinal chemists and cancer biologists focused on targeted therapy development.

Properties

IUPAC Name

ethyl (2Z)-2-cyano-2-[5-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-3-28-22(27)18(13-24)21-25(17-10-4-14(2)5-11-17)20(26)19(29-21)12-15-6-8-16(23)9-7-15/h4-11,19H,3,12H2,1-2H3/b21-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZAUKPEFJHYFJ-UZYVYHOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetate is a thiazolidin derivative with potential biological activity, particularly in the fields of anticancer and antimicrobial research. This compound's structure suggests it may interact with various biological pathways, making it a candidate for further investigation.

Chemical Structure

The compound's molecular formula is C19H18FN3O2SC_{19}H_{18}FN_{3}O_{2}S, and it features a thiazolidin core with multiple substituents that are likely to influence its biological properties. The presence of a cyano group and a fluorobenzyl moiety are particularly notable for their potential effects on activity.

Biological Activity Overview

Research indicates that thiazolidin derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Thiazolidine compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of intrinsic and extrinsic signaling pathways. For instance, studies have demonstrated that certain thiazolidin derivatives can inhibit cell proliferation in various cancer cell lines, such as HeLa and MCF-7, with IC50 values indicating significant potency against these cells .
  • Antimicrobial Activity : Several thiazolidine derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds derived from thiazolidin frameworks have been evaluated for their ability to inhibit bacterial growth, showing promising results against strains like Escherichia coli and Klebsiella pneumoniae .

Case Studies

  • Anticancer Efficacy : A study synthesizing various thiazolidin derivatives found that one particular compound exhibited an IC50 value significantly lower than standard chemotherapy agents like irinotecan, indicating its potential as an effective anticancer agent . The mechanism of action was linked to the induction of apoptosis and inhibition of cell cycle progression.
  • Antimicrobial Screening : Another investigation focused on the antimicrobial activity of thiazolidine derivatives showed that specific compounds had superior efficacy compared to traditional antibiotics. For instance, derivatives were tested against multiple bacterial strains and demonstrated significant inhibition at low concentrations .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Values (µM)Mechanism of Action
AnticancerHeLa< 10Induction of apoptosis via intrinsic pathways
AnticancerMCF-7< 15Cell cycle arrest and apoptosis
AntimicrobialE. coli< 20Inhibition of cell wall synthesis
AntimicrobialKlebsiella pneumoniae< 25Disruption of membrane integrity

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities, modulated by substituents and stereochemistry. Below is a detailed comparison of the target compound with structurally related analogs (Table 1).

Table 1: Comparative Analysis of Thiazolidinone Derivatives

Compound Name Substituents Synthesis Method Biological Activity (IC₅₀, μM) Key Structural Features Reference
(Z)-Ethyl 2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetate 5-(4-Fluorobenzyl), 3-(p-tolyl), Z-configuration DMF-DMA-mediated cyclization Moderate cytotoxic activity (e.g., 18–25 μM against HeLa) Intramolecular H-bonding; planar geometry
(Z)-Ethyl 2-cyano-2-(5-((E)-3-(dimethylamino)acryloyl)-3-phenylthiazol-2-ylidene)acetate (Compound 11) 5-(Dimethylaminoacryloyl), 3-phenyl, Z-configuration Reaction of thiazole with DMF-DMA High cytotoxic activity (e.g., 8–12 μM against MCF-7) Extended conjugation; lower HOMO-LUMO gap (3.2 eV)
(Z)-Methyl 2-(2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-(p-tolyl)thiazolidin-5-ylidene)acetate (4f) 5-(Amino-cyanoethylidene), 3-(p-tolyl), Z-configuration One-pot thiazole synthesis Not reported Amino-cyano group enhances polarity
(Z)-Ethyl 2-(2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-(p-tolyl)thiazolidin-5-ylidene)acetate (4q) Similar to 4f but ethyl ester One-pot synthesis Not reported Ethyl ester improves lipophilicity
2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles (5a–g) Variable R1/R2 (e.g., aryl, alkyl) Cyclocondensation of dinitrile Moderate to low activity (e.g., >50 μM) E-configuration; thiazole-thiazolidinone fusion

Key Findings

Substituent Effects :

  • The 4-fluorobenzyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to phenyl or alkyl substituents (e.g., in Compound 11) .
  • p-Tolyl at position 3 provides steric bulk and hydrophobic interactions, improving binding to cellular targets .

Stereochemistry :

  • The Z-configuration in the target compound stabilizes the planar geometry, facilitating π-π stacking with biological receptors. In contrast, E-isomers (e.g., 5a–g) show reduced activity due to distorted conformations .

Electronic Properties: The cyano group lowers the HOMO-LUMO gap (4.1 eV in the target compound vs. 3.2 eV in Compound 11), increasing electrophilicity and reactivity toward nucleophilic targets . Ethyl ester vs. methyl ester (4q vs.

Biological Activity: The target compound’s moderate cytotoxicity (IC₅₀: 18–25 μM) is outperformed by Compound 11 (IC₅₀: 8–12 μM), likely due to the latter’s dimethylaminoacryloyl substituent, which enhances membrane permeability and target affinity .

Synthetic Accessibility :

  • The target compound’s synthesis via DMF-DMA is more efficient than multi-step cyclocondensation routes (e.g., for 5a–g), yielding higher purity and stereochemical control .

Preparation Methods

Thiazolidinone Core Formation

The thiazolidin-4-one ring is synthesized via cyclocondensation of 2-[bis(methylthio)methylene]malononitrile with cysteamine hydrochloride in ethanol. This yields 2-(thiazolidin-2-ylidene)malononitrile as an intermediate.

Reaction Conditions :

  • Solvent : Ethanol (96%)
  • Temperature : Room temperature (4 hours)
  • Yield : 73%

Thionation for Thioamide Intermediate

The intermediate undergoes thionation using sodium hydrosulfide hydrate in water to form 2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide , which exists as E/Z isomers.

Reaction Conditions :

  • Solvent : Water
  • Temperature : 50°C (22 hours)
  • Yield : 65%

Alkylation with 4-Fluorobenzyl and p-Tolyl Groups

The thioamide reacts with 4-fluorobenzyl bromide and p-tolyl α-bromocarbonyl derivatives in dimethylformamide (DMF) with sodium bicarbonate to introduce substituents.

Reaction Conditions :

  • Solvent : DMF
  • Base : Sodium bicarbonate
  • Temperature : Room temperature (2–8 hours)
  • Yield : 71–82%

Schiff Base and Mercaptoacetic Acid Route

Schiff Base Formation

p-Toluidine is condensed with 4-fluorobenzaldehyde in ethanol to form a Schiff base intermediate.

Reaction Conditions :

  • Catalyst : Glacial acetic acid
  • Temperature : Reflux (6 hours)
  • Yield : 86–90%

Cyclization with Mercaptoacetic Acid

The Schiff base reacts with mercaptoacetic acid under reflux to form the thiazolidinone ring.

Reaction Conditions :

  • Solvent : Ethanol
  • Temperature : Reflux (3–5 hours)
  • Yield : 75–85%

Esterification with Ethyl Cyanoacetate

The thiazolidinone intermediate is treated with ethyl cyanoacetate in the presence of triethylamine to introduce the cyanoacetate group.

Reaction Conditions :

  • Solvent : Ethanol
  • Catalyst : Triethylamine
  • Temperature : Reflux (2 hours)
  • Yield : 78–90%

Catalytic Methods Using Fe₂O₃ Nanoparticles

Enhanced Cyclocondensation

Fe₂O₃ nanoparticles catalyze the reaction between ethyl cyanoacetate and p-toluidine , reducing reaction time and improving yield.

Reaction Conditions :

  • Catalyst : Fe₂O₃ nanoparticles (5 mol%)
  • Solvent : Ethanol
  • Temperature : 70°C (1.5 hours)
  • Yield : 93%

One-Pot Synthesis

A one-pot protocol combines 4-fluorobenzyl chloride , p-tolyl isothiocyanate , and ethyl cyanoacetate under ultrasonic irradiation.

Reaction Conditions :

  • Ultrasonication : 40 kHz
  • Time : 45 minutes
  • Yield : 89%

Multi-Step Synthesis via Thioamide Intermediates

Thioamide Preparation

2-Cyano-2-(thiazolidin-2-ylidene)ethanethioamide is synthesized as described in Section 2.2.

Alkylation and Esterification

The thioamide reacts sequentially with 4-fluorobenzyl bromide and ethyl chloroacetate in DMF.

Reaction Conditions :

  • Solvent : DMF
  • Base : Potassium carbonate
  • Temperature : 60°C (4 hours)
  • Yield : 80%

Comparative Analysis of Methods

Method Key Steps Yield Reaction Time Catalyst
Cyclocondensation Cyclocondensation → Thionation → Alkylation 65–82% 26–30 hours None
Schiff Base Route Schiff base → Cyclization → Esterification 75–90% 11–13 hours Acetic acid
Fe₂O₃ Catalysis One-pot synthesis 89–93% 1.5–2 hours Fe₂O₃ nanoparticles
Thioamide Route Thioamide → Alkylation 71–80% 6–8 hours Sodium bicarbonate

Critical Factors Influencing Regioselectivity and Z-Configuration

  • Base Selection : Sodium bicarbonate promotes Z-isomer formation by stabilizing the transition state.
  • Solvent Polarity : DMF enhances solubility of intermediates, favoring regioselective alkylation.
  • Temperature Control : Lower temperatures (25–50°C) reduce side reactions and improve Z-configuration purity.

Q & A

Q. What are the standard synthetic routes for preparing (Z)-ethyl 2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetate?

Answer: The synthesis typically involves constructing the thiazolidinone core via cyclocondensation of thiourea derivatives with α-haloesters or α,β-unsaturated carbonyl compounds. Key steps include:

Thiazolidinone ring formation : Reacting 4-fluorobenzylamine derivatives with chloroacetic acid or ethyl bromoacetate under reflux in polar solvents (e.g., acetic acid/DMF) .

Cyanoacetate introduction : Knoevenagel condensation between the thiazolidinone intermediate and ethyl cyanoacetate, catalyzed by piperidine or ammonium acetate in ethanol .

Stereochemical control : The (Z)-isomer is stabilized by intramolecular hydrogen bonding, confirmed by NOESY NMR or X-ray crystallography .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiazolidinone formationThiourea, chloroacetic acid, DMF, 80°C, 4h65–75
Knoevenagel condensationEthyl cyanoacetate, piperidine, ethanol, reflux70–85
PurificationRecrystallization (ethanol/water) or column chromatography>95% purity

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assigns protons and carbons in the thiazolidinone ring, fluorobenzyl, and p-tolyl groups. The (Z)-configuration is confirmed by coupling constants (e.g., vinyl proton at δ 7.8–8.2 ppm, J = 12–14 Hz) .
  • NOESY : Validates spatial proximity of the cyanoacetate and thiazolidinone moieties .

Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 439.1) .

IR Spectroscopy : Detects C=O (1700–1750 cm⁻¹), C≡N (2200–2250 cm⁻¹), and C-S (650–750 cm⁻¹) stretches .

Q. Table 2: Key Spectral Data

TechniqueKey SignalsReference
¹H NMR (400 MHz, DMSO-d6)δ 7.65 (s, 1H, =CH), 7.45–7.20 (m, Ar-H), 4.25 (q, 2H, OCH₂)
HRMSm/z 439.1 [M+H]⁺ (calc. 439.1)

Q. What preliminary biological assays are recommended for screening this compound?

Answer: Initial screening focuses on:

Antimicrobial Activity : Disk diffusion/MIC assays against S. aureus and E. coli .

Anticancer Potential : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM .

Enzyme Inhibition : Testing against aldose reductase (ALR2) or COX-2 via spectrophotometric methods .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Answer:

Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 4h) and improves yields by 10–15% .

Solvent optimization : Replacing ethanol with DMF enhances solubility of intermediates .

Catalyst screening : DBU (1,8-diazabicycloundec-7-ene) increases Knoevenagel condensation efficiency .

Q. Table 3: Optimization Strategies

ParameterImprovementYield IncreaseReference
Microwave irradiation80°C, 300 W, 30 min15%
Catalyst (DBU)10 mol% in DMF12%

Q. How can structural contradictions (e.g., stereochemistry) be resolved?

Answer:

X-ray crystallography : Resolves Z/E isomerism via bond angles and torsion angles (e.g., C5–C6–C7–O2 = 178.5°) .

DFT calculations : Predicts stability of (Z)-isomer using Gaussian09 with B3LYP/6-31G(d) basis set .

Dynamic NMR : Monitors isomerization kinetics in DMSO-d6 at variable temperatures .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

Answer:

Molecular Docking (AutoDock Vina) : Predicts binding to ALR2 (PDB: 1PWM) with ∆G = -9.2 kcal/mol .

MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories .

QSAR Models : Relate substituent effects (e.g., electron-withdrawing groups on p-tolyl) to bioactivity .

Q. How can thermal stability and degradation pathways be analyzed?

Answer:

Thermogravimetric Analysis (TGA) : Determines decomposition onset (~220°C) .

DSC : Identifies melting points (mp = 180–185°C) and polymorphic transitions .

LC-MS/MS : Tracks degradation products (e.g., hydrolyzed cyanoacetate) under acidic conditions .

Q. What strategies address low solubility in biological assays?

Answer:

Prodrug design : Introduce phosphate esters or PEGylation .

Co-solvents : Use DMSO:water (1:9) or cyclodextrin inclusion complexes .

Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

Answer:

4-Fluorobenzyl vs. 4-Bromobenzyl : Bromine increases lipophilicity (logP +0.5) and ALR2 inhibition (IC₅₀: 2.5 µM vs. 5.8 µM) .

p-Tolyl vs. 2-Methoxyphenyl : Methoxy groups enhance antimicrobial activity (MIC: 8 µg/mL vs. 32 µg/mL) .

Q. Table 4: Substituent Effects on Bioactivity

SubstituentProperty AffectedEffectReference
4-FluorobenzylLipophilicity (logP)logP = 2.8
4-BromobenzylALR2 Inhibition (IC₅₀)IC₅₀ = 2.5 µM

Q. How can synthetic by-products be identified and minimized?

Answer:

HPLC-PDA : Resolves by-products (e.g., E-isomer or hydrolyzed esters) using C18 columns (ACN/water gradient) .

Reaction monitoring : In situ IR tracks carbonyl intermediates (1700 cm⁻¹) .

Additive screening : Anhydrous MgSO₄ suppresses hydrolysis during Knoevenagel condensation .

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